molecular formula C16H11Cl2NO5S B4619672 methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B4619672
M. Wt: 400.2 g/mol
InChI Key: PECDYWCZRYTFFQ-KPKJPENVSA-N
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Description

Methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a useful research compound. Its molecular formula is C16H11Cl2NO5S and its molecular weight is 400.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.9734990 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors

Research into compounds structurally related to "methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate" has shown promise in the development of novel aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition has therapeutic potential in the treatment of diabetic complications. For instance, a study on iminothiazolidin-4-one acetate derivatives demonstrated significant aldose reductase inhibitory activity, suggesting these compounds' potential as novel drugs for diabetic complications (Sher Ali et al., 2012).

Anticancer Activity

The anticancer activity of thiazolidinone compounds, related to "this compound," has been extensively explored. For example, a study on 4-thiazolidinones containing the benzothiazole moiety reported significant in vitro anticancer activity against various human tumor cell lines (D. Havrylyuk et al., 2010). These findings underscore the potential of such compounds in the development of new anticancer agents.

Antifungal and Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antifungal and antimicrobial properties. A study on Mycosidine congeners synthesized from thiazolidine-2,4-diones highlighted their high antifungal activity and suggested a novel mechanism of action related to glucose transport, warranting further exploration as antifungal drugs (I. Levshin et al., 2022).

Antipsychotic and Anticonvulsant Agents

The synthesis and biological evaluation of benzoxazepine and benzothiazepine derivatives have indicated their potential as antipsychotic and anticonvulsant agents. This suggests the possibility of developing new therapeutic options for psychiatric and neurological disorders based on the structural framework of compounds like "this compound" (H. Kaur et al., 2012).

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO5S/c1-3-4-24-14-10(17)5-9(6-11(14)18)7-12-15(21)19(16(22)25-12)8-13(20)23-2/h1,5-7H,4,8H2,2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECDYWCZRYTFFQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC#C)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 4
methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.